N-(2-Bromoethyl)-N-methylaniline
Description
Properties
IUPAC Name |
N-(2-bromoethyl)-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNHRRGVZQEAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCBr)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501249 | |
| Record name | N-(2-Bromoethyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51905-47-6 | |
| Record name | N-(2-Bromoethyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of N-Methylaniline with 2-Bromoethyl Halides
- The most common and direct method to prepare N-(2-Bromoethyl)-N-methylaniline is through the nucleophilic substitution (alkylation) of N-methylaniline with 2-bromoethyl halides, typically 2-bromoethyl chloride or 2-bromoethanol derivatives.
- The reaction involves the nucleophilic nitrogen of N-methylaniline attacking the electrophilic carbon of the 2-bromoethyl moiety, displacing the halide.
- A base such as sodium hydroxide or potassium carbonate is used to deprotonate the amine and facilitate the substitution.
- The reaction is generally performed under reflux conditions in an appropriate solvent (e.g., acetonitrile or ethanol) to ensure complete conversion.
| Parameter | Typical Conditions |
|---|---|
| Reactants | N-methylaniline, 2-bromoethyl chloride |
| Base | Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) |
| Solvent | Acetonitrile (CH3CN), ethanol (EtOH) |
| Temperature | Reflux (approx. 80–90 °C) |
| Reaction Time | 8–12 hours |
| Atmosphere | Nitrogen or inert atmosphere to avoid oxidation |
- The reaction proceeds via an SN2 mechanism, where the lone pair on the nitrogen attacks the electrophilic carbon bearing the bromide.
- The base neutralizes the formed HBr, driving the reaction forward.
- Careful control of temperature and stoichiometry is necessary to minimize side reactions such as over-alkylation or elimination.
Continuous Flow Industrial Synthesis
- For industrial scale production, continuous flow reactors are employed to improve control over reaction parameters such as temperature, pressure, and residence time.
- This method enhances yield and purity while reducing human error and safety risks.
- Automated systems allow for precise dosing of reagents and continuous removal of by-products.
Advantages of Continuous Flow:
| Aspect | Benefit |
|---|---|
| Temperature Control | Precise and uniform heating |
| Reaction Time | Shorter residence time, increased throughput |
| Safety | Reduced exposure to hazardous materials |
| Product Quality | Higher purity due to controlled conditions |
Alternative Synthetic Routes and Modifications
- Some literature reports the use of potassium bicarbonate (KHCO3) as a base in acetonitrile solvent under reflux conditions for similar alkylation reactions involving bromoethyl derivatives and aniline derivatives.
- Protection and deprotection steps may be used if sensitive functional groups are present on the aniline ring.
- Post-alkylation modifications include oxidation or reduction of the bromoethyl group to yield derivatives such as N-(2-bromoethyl)-N-methylbenzamide or N-ethyl-N-methylaniline, respectively.
Representative Experimental Procedure (Based on Literature)
| Step | Procedure Description |
|---|---|
| 1 | Dissolve N-methylaniline and potassium carbonate in acetonitrile. |
| 2 | Add 2-bromoethyl chloride dropwise under nitrogen atmosphere. |
| 3 | Reflux the mixture for 8–12 hours with continuous stirring. |
| 4 | Cool the reaction mixture and quench with water. |
| 5 | Extract the organic layer with dichloromethane or ethyl ether. |
| 6 | Dry over anhydrous magnesium sulfate and evaporate solvent. |
| 7 | Purify the crude product by recrystallization or column chromatography. |
Chemical Reaction Summary Table
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Alkylation (SN2) | N-methylaniline + 2-bromoethyl chloride, K2CO3, reflux | This compound |
| Oxidation | Potassium permanganate or chromium trioxide | N-(2-Bromoethyl)-N-methylbenzamide |
| Reduction | Lithium aluminum hydride (LiAlH4) | N-ethyl-N-methylaniline |
Research Findings and Notes
- The alkylation method is well-established and offers good yields (typically 70–90%) when optimized.
- Side reactions such as elimination or over-alkylation can be minimized by controlling the stoichiometry and reaction time.
- Continuous flow synthesis is gaining traction in industrial applications due to its efficiency and safety.
- Purification is critical to remove unreacted starting materials and by-products, often achieved by recrystallization or chromatographic techniques.
- The bromine atom in the product serves as a versatile handle for further functionalization in organic synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromoethyl)-N-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form N-(2-bromoethyl)-N-methylbenzamide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of N-ethyl-N-methylaniline.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide, potassium carbonate, or other bases in an organic solvent like dichloromethane or ethanol.
Oxidation Reactions: Potassium permanganate, chromium trioxide in acidic or neutral conditions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
- Substitution reactions yield various N-substituted aniline derivatives.
- Oxidation reactions produce N-(2-bromoethyl)-N-methylbenzamide.
- Reduction reactions result in N-ethyl-N-methylaniline.
Scientific Research Applications
N-(2-Bromoethyl)-N-methylaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: this compound derivatives are investigated for their potential as anticancer agents and other therapeutic applications.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Bromoethyl)-N-methylaniline involves the formation of covalent bonds with target molecules. The bromoethyl group acts as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biological molecules. This interaction can lead to the inhibition of enzyme activity or alteration of protein function, which is the basis for its use in medicinal chemistry and biological research.
Comparison with Similar Compounds
N-Methylaniline (CAS: 100-61-8)
- Structure : Lacks the bromoethyl group, featuring only a methyl substituent on the aniline nitrogen.
- Synthesis : Produced via alkylation of aniline with methyl iodide or dimethyl sulfate under basic conditions .
- Reactivity : Less reactive than brominated analogs; participates in electrophilic aromatic substitution and serves as a precursor in dye and pharmaceutical synthesis .
- Thermochemistry : ΔfH°(g) = 90.9 ± 2.1 kJ·mol⁻¹; vaporization enthalpy = 55.0 ± 0.2 kJ·mol⁻¹ .
- Applications : Intermediate for polymers, resins, and dyes .
N-(2-Hydroxyethyl)-N-methylaniline (CAS: 93-90-3)
- Structure : Replaces bromine with a hydroxyl group on the ethyl chain.
- Synthesis : Likely synthesized via ethylene oxide addition to N-methylaniline.
- Reactivity : Polar hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. Used in applications requiring hydrophilic modifications .
- Physical Properties : Boiling point ~423 K .
2-Bromo-N-methylaniline (CAS: 71492-76-7)
- Structure : Bromine substituent on the aromatic ring rather than the ethyl chain.
- Synthesis : Direct bromination of N-methylaniline or alkylation of 2-bromoaniline .
- Reactivity : Bromine directs electrophilic substitution to meta/para positions. Less prone to alkylation reactions compared to N-(2-Bromoethyl)-N-methylaniline.
- Applications : Intermediate in agrochemicals and pharmaceuticals .
Structural and Functional Analysis
Reactivity Comparison
Biological Activity
N-(2-Bromoethyl)-N-methylaniline is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of a bromoethyl group attached to a methylaniline structure, exhibits various interactions with biological systems, primarily due to its ability to form covalent bonds with biomolecules.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂BrN
- Molecular Weight : 215.1 g/mol
- Structural Characteristics : The compound features a bromoethyl substituent that enhances its reactivity compared to other similar compounds such as N-(2-Chloroethyl)-N-methylaniline.
The biological activity of this compound is largely attributed to its electrophilic nature, allowing it to react with nucleophilic sites on proteins and nucleic acids. This reactivity can lead to:
- Covalent Bond Formation : The bromoethyl group facilitates the formation of covalent bonds with amino acids in proteins, potentially altering their function.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Properties
Research indicates that this compound may possess significant antimicrobial activity. Compounds in this class have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Significant Inhibition |
| Pseudomonas aeruginosa | Variable Activity |
These findings suggest potential applications in developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound exhibits varying levels of toxicity towards different cell lines. For instance:
- HepG2 Cells : Moderate cytotoxic effects were observed, indicating potential for further investigation in cancer research.
- Vero Cells : Lower cytotoxicity compared to HepG2 suggests a selective action that could be beneficial for therapeutic applications.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various anilines, this compound was tested against several bacterial strains. The results indicated a promising profile, particularly against E. coli, where it demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment conducted on HepG2 and Vero cell lines revealed that while this compound exhibited some cytotoxic effects, it was significantly less toxic than other halogenated anilines. This selectivity highlights its potential as a safer alternative in therapeutic contexts.
Q & A
Q. What synthetic methodologies are commonly employed for N-(2-Bromoethyl)-N-methylaniline, and how can reaction conditions be optimized?
this compound is typically synthesized via alkylation of N-methylaniline with 1,2-dibromoethane. Reaction optimization involves controlling stoichiometry (e.g., excess dibromoethane) and temperature (60–80°C) to minimize byproducts like N,N-di-substituted derivatives. Catalytic bases (e.g., K₂CO₃) enhance nucleophilic substitution efficiency. Purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating the mono-alkylated product .
Q. How can the structural integrity of this compound be validated experimentally?
Structural confirmation relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Key NMR signals include a triplet for the -CH₂Br group (δ ~3.6 ppm) and a singlet for the N-methyl group (δ ~3.1 ppm). HRMS confirms the molecular ion ([M+H]⁺) at m/z 228.0201 (C₉H₁₁BrN⁺). X-ray crystallography may resolve stereoelectronic effects in crystalline forms .
Q. What are the stability considerations for storing this compound, and how does its reactivity compare to analogous halogenated anilines?
The compound is light-sensitive and prone to hydrolysis due to the electrophilic bromoethyl group. Storage in amber glass under inert atmosphere (N₂/Ar) at 2–8°C extends shelf life. Reactivity comparisons with chloroethyl analogs show faster nucleophilic substitution rates (Br vs. Cl leaving groups) but lower thermal stability .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic conversion of this compound into toluidine/xylidine derivatives?
Palladium-based catalysts (e.g., Pd-HSHM) facilitate dealkylation and C–N bond cleavage via β-hydride elimination, yielding toluidine isomers. Selectivity for meta and para products (44–48%) arises from steric hindrance at the ortho position. Kinetic studies using deuterated substrates reveal a rate-determining step involving Pd-mediated C–Br activation .
Q. How can computational chemistry predict thermodynamic properties of this compound, and what experimental validations are required?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict enthalpy of formation (ΔfH°) and vaporization (ΔlgH). Experimental validation involves combustion calorimetry (ΔfH°(liq)) and transpiration-based vapor pressure measurements. For N-methylaniline derivatives, G4 quantum methods achieve <2% deviation from empirical Δf*H°(g) values .
Q. What strategies resolve E/Z isomerism in this compound derivatives during synthesis?
Isomer separation requires chiral stationary-phase chromatography (e.g., Chiralpak IA) or fractional crystallization. For example, benzotriazolylenamine analogs are resolved via rapid silica gel chromatography (hexane/acetone, 4:1). Dynamic NMR studies (VT-NMR) track isomerization barriers, revealing steric and electronic effects on equilibrium .
Methodological Considerations
- Data Contradictions : Catalytic studies report conflicting selectivities for toluidine isomers (44–48%) depending on catalyst loading and solvent polarity . Replicate experiments with controlled O₂/moisture levels are advised.
- Analytical Pitfalls : Overlapping NMR signals for -CH₂Br and -NCH₂ groups necessitate 2D techniques (HSQC, COSY) for unambiguous assignment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
